N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a brominated pyridine-triazole hybrid compound. Its structure comprises a pyridine ring substituted with bromine at the 3 and 5 positions, linked via an acetamide bridge to a 1-phenyl-1,2,4-triazole moiety with a sulfur atom at the 3-position. This compound is hypothesized to exhibit biological activity due to its structural similarity to other triazole- and pyridine-based pharmacophores, which are known for antimicrobial, anti-inflammatory, or kinase-inhibitory properties .
Properties
Molecular Formula |
C15H11Br2N5OS |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11Br2N5OS/c16-10-6-12(17)14(18-7-10)20-13(23)8-24-15-19-9-22(21-15)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,18,20,23) |
InChI Key |
FBEJXHJVBPIVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=C(C=C(C=N3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3,5-Dibromopyridin-2-yl)Acetamide
The dibromopyridine acetamide intermediate is synthesized through the following steps:
-
Amination of 3,5-Dibromopyridine :
Reaction of 3,5-dibromopyridine with aqueous ammonia under reflux yields 3,5-dibromopyridin-2-amine. -
Acetylation :
The amine is treated with acetic anhydride in dichloromethane at 0–5°C, catalyzed by DMAP (4-dimethylaminopyridine), to form N-(3,5-dibromopyridin-2-yl)acetamide (yield: 82–88%).
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₃ (aq) | Ethanol | Reflux | 6 hr | 75% |
| 2 | Ac₂O, DMAP | CH₂Cl₂ | 0–5°C | 2 hr | 88% |
Synthesis of 1-Phenyl-1,2,4-Triazole-3-Thiol
Coupling via Sulfanyl Acetamide Linkage
The final step involves nucleophilic substitution between N-(3,5-dibromopyridin-2-yl)acetamide and 1-phenyl-1,2,4-triazole-3-thiol:
-
Thiol Activation :
The thiol is deprotonated using NaH in dry THF at 0°C. -
Alkylation :
Chloroacetyl chloride is added to the activated thiol, forming 2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl chloride. -
Amide Coupling :
The acyl chloride reacts with N-(3,5-dibromopyridin-2-yl)acetamide in DMF at 50°C for 12 hr (yield: 65–72%).
Optimized Coupling Parameters
-
Solvent: DMF (polar aprotic)
-
Catalyst: None required
-
Temperature: 50°C
-
Reaction Time: 12 hr
Alternative Pathways and Modifications
Palladium-Catalyzed Cross-Coupling
A patent method describes using Pd(PPh₃)₄ to couple stannylated intermediates with halogenated pyridines. While originally developed for oxazolidinones, this approach can be adapted for sulfur-linked acetamides:
One-Pot Synthesis
A streamlined method condenses steps by combining acetylation and coupling:
-
Simultaneous Reactions :
Mix 3,5-dibromopyridin-2-amine, chloroacetyl chloride, and 1-phenyl-1,2,4-triazole-3-thiol in DMSO with K₂CO₃.
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
Spectroscopic Methods
Purity Assessment
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Bromine displacement during coupling | Use milder bases (K₂CO₃ instead of NaH) |
| Thiol oxidation | Conduct reactions under N₂ atmosphere |
| Low coupling yields | Increase reaction time to 24 hr |
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms on the pyridine ring undergo nucleophilic aromatic substitution (SNAr) under basic conditions. Key findings include:
-
The 3,5-dibromo configuration allows selective substitution at the 3-position first due to steric and electronic factors.
-
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids yield biaryl systems, expanding pharmacological potential .
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives:
| Oxidation State | Conditions | Products | Reagents | Source |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ (30%), RT, 6–8 hrs | 2-[(1-phenyl-1,2,4-triazol-3-yl)sulfinyl]acetamide | Hydrogen peroxide | |
| Sulfone | mCPBA, DCM, 0°C → RT, 12 hrs | 2-[(1-phenyl-1,2,4-triazol-3-yl)sulfonyl]acetamide | m-Chloroperbenzoic acid |
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl analogs.
Nucleophilic Reactions at the Acetamide Group
The acetamide moiety participates in hydrolysis and condensation:
-
Hydrolysis under acidic conditions regenerates the carboxylic acid, enabling further functionalization.
Triazole Ring Functionalization
The 1,2,4-triazole ring undergoes alkylation and coordination:
Mechanistic Insights
-
SNAr Mechanism : The electron-withdrawing pyridine ring activates bromine atoms for substitution, with the 3-position reacting first due to reduced steric hindrance.
-
Oxidation Pathways : Radical intermediates form during sulfanyl oxidation, confirmed by ESR studies.
-
Catalytic Coupling : Palladium-mediated cross-couplings proceed via oxidative addition and transmetallation steps .
Stability and Reactivity Trends
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal potential of compounds containing triazole moieties. Triazoles are known for their efficacy against fungal infections, particularly those caused by Candida species. The compound N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been evaluated for its antifungal activity against various strains of Candida, showing promising results in inhibiting growth at low concentrations.
Table 1: Antifungal Activity of Selected Compounds
| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | 20 | ≤ 25 |
| Fluconazole | 15 | 50 |
These findings suggest that this compound may be more effective than traditional antifungals like fluconazole against certain fungal pathogens.
Anticancer Research
The compound's structural features also make it a candidate for anticancer studies. Triazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. Preliminary in vitro studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.
Case Study: Cytotoxicity Evaluation
In a study involving human cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), the compound demonstrated significant cytotoxicity:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction via caspase activation |
| A549 | 15 | Cell cycle arrest at G1 phase |
These results point towards the potential of this compound as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may involve the inhibition or activation of these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Pyridine-Triazole Acetamides
A close structural analog, N-(3,5-dichlorophenyl)-2-[(4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (), differs in two key aspects:
Halogen substitution : The target compound features bromine atoms on the pyridine ring, whereas the analog uses chlorine on the phenyl ring. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but could also increase metabolic stability compared to chlorine .
Triazole-Acetamide Derivatives with Heterocyclic Modifications
Another analog, 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide (), replaces the pyridine ring with a furan group. Key differences include:
Amino Group: The 4-amino substituent on the triazole may facilitate hydrogen bonding with biological targets, contrasting with the target compound’s unmodified triazole.
Activity Note: The furan-containing analog demonstrated anti-exudative activity in rat models, suggesting that structural modifications in the triazole region significantly influence pharmacological outcomes .
Dichlorophenyl vs. Dibromopyridinyl Pharmacophores
The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide () shares a pyridyl-triazole core but uses a 3,4-dichlorophenyl group instead of dibromopyridinyl.
- Bromine’s polarizability could induce stronger van der Waals interactions in hydrophobic binding pockets.
- Drug-Likeness : Computational models (e.g., Lipinski’s Rule of Five) applied to the dichlorophenyl analog suggest favorable solubility and permeability, whereas bromine’s bulkiness in the target compound might reduce bioavailability .
Biological Activity
N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dibromopyridine moiety and a triazole ring connected via a sulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing both pyridine and triazole functionalities exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been investigated in several studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazole compounds possess significant antimicrobial activity. For instance:
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antifungal | |
| 1-(Phenyl)-1H-triazole derivatives | Broad-spectrum antimicrobial |
The compound's efficacy against various fungal strains suggests that it may be a promising candidate for antifungal drug development.
Anticancer Activity
The potential anticancer effects of triazole-containing compounds have been widely reported. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms:
| Study Focus | Findings | Reference |
|---|---|---|
| Cell line studies | Inhibition of proliferation in HL-60 and L1210 cells | |
| Mechanism of action | Induction of apoptosis through mitochondrial pathways |
These findings indicate that this compound may exhibit similar anticancer properties.
Case Study 1: Antifungal Efficacy
In a recent study evaluating the antifungal activity of various triazole derivatives against Candida species, this compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of the compound on different cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF7) and leukemia (HL60) cell lines at low micromolar concentrations. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.
Q & A
Q. What are the established synthetic routes for N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via multi-step alkylation and condensation reactions. A common approach involves:
Alkylation : Reacting 1-phenyl-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH to form the thioether linkage .
Bromination : Introducing bromine atoms at the 3,5-positions of the pyridine ring using brominating agents like PBr₃ or NBS.
Paal-Knorr Condensation : Modifying substituents on the triazole ring to enhance stability or reactivity .
Characterization :
- NMR : Confirm regiochemistry of bromine substitution (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental Analysis : Verify purity (>95% recommended).
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | KOH, DMF, 80°C, 6h | 75–85 |
| Bromination | PBr₃, CHCl₃, 0°C → RT | 60–70 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement (e.g., R-factor < 0.05) .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹).
- UV-Vis : Monitor electronic transitions in the pyridine-triazole system (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR or anomalous XRD bond lengths) require iterative validation:
DFT Calculations : Compare experimental NMR/XRD data with computational models (e.g., Gaussian09 for optimized geometries) .
Multi-Technique Cross-Validation : Combine XRD with solid-state NMR to assess crystal vs. solution-phase conformers .
Error Analysis in SHELXL : Refine displacement parameters and check for overfitting using the GOF (Goodness-of-Fit) metric (target: 1.0–1.2) .
Table 2 : Example XRD Refinement Metrics (from analogous compounds)
| Parameter | Value | Acceptable Range |
|---|---|---|
| R₁ | 0.038 | <0.05 |
| wR₂ | 0.092 | <0.10 |
| C-C σ | 0.004 Å | <0.01 Å |
Q. What strategies optimize the regioselectivity of bromination in the pyridine ring?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing substituents (e.g., -NO₂) to direct bromination to meta positions.
- Lewis Acid Catalysis : Employ FeBr₃ to enhance selectivity for 3,5-dibromo products.
- Kinetic Control : Perform reactions at low temperatures (0–5°C) to favor thermodynamically disfavored intermediates .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or oxidases). Validate with MD simulations (100 ns trajectories).
- QSAR Models : Corrogate anti-exudative activity (from rat models) with descriptors like logP and polar surface area .
Methodological Guidance for Contested Data
Q. How should researchers approach contradictory results in biological assays (e.g., anti-inflammatory activity)?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
- Control Experiments : Test metabolites or degradation products for off-target effects.
- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., furan-triazole derivatives) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
